molecular formula C20H28N2O7 B7839075 b-D-Glucopyranosiduronic acid, 1H-indol-3-yl

b-D-Glucopyranosiduronic acid, 1H-indol-3-yl

Cat. No.: B7839075
M. Wt: 408.4 g/mol
InChI Key: YGIPNZMTCTUCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Glucuronidation as a Phase II Metabolic Pathway

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of numerous endogenous and exogenous compounds from the body. nih.govwikipedia.org This process involves the enzymatic conjugation of a glucuronic acid moiety to a substrate, which significantly increases its water solubility and facilitates its excretion through urine or bile. wikipedia.orgjove.comstudysmarter.co.uk The reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of cells in the liver and other major organs. nih.govwikipedia.orgresearchgate.net

The process begins with the synthesis of an activated coenzyme, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), which serves as the donor of the glucuronic acid group. nih.govnih.gov The UGT enzyme then facilitates the transfer of this group to a nucleophilic functional group on the substrate, such as a hydroxyl (–OH), carboxyl (–COOH), amine (–NH2), or thiol (–SH) group. jove.comnih.gov The resulting glucuronide conjugates are typically more polar, less toxic, and biologically inactive compared to their parent compounds, marking glucuronidation as a critical detoxification mechanism. researchgate.netnih.gov This pathway is essential for the metabolism of a wide array of substances, including drugs, environmental pollutants, bilirubin, and steroid hormones. wikipedia.orgsigmaaldrich.com

Structural Context of b-D-Glucopyranosiduronic acid, 1H-indol-3-yl within Indole (B1671886) Metabolites

This compound, also known as indoxyl glucuronide, is a metabolite derived from indole. chemspider.com Indole itself is an aromatic heterocyclic organic compound that is notably produced by gut bacteria through the metabolism of tryptophan. biocrates.com It serves as a precursor to a variety of metabolites that can have both beneficial and harmful effects on the host. biocrates.com

Structurally, this compound is formed when a glucuronic acid molecule is attached to the hydroxyl group of 1H-indol-3-ol (indoxyl). This conjugation transforms the lipophilic indoxyl into a highly water-soluble glucuronide, preparing it for efficient elimination from the body. This compound is part of a larger family of indole derivatives, which play various roles in cellular signaling and have been investigated for their potential in oncology and neurology. biocrates.comnih.gov

Below is a data table detailing the chemical properties of this compound.

PropertyValueSource
Molecular FormulaC14H15NO7
Molecular Weight309.27 g/mol
IUPAC Name(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid
CAS Number35804-66-1 ivychem.com

Historical Perspectives on the Study of Indole Glucuronides

The scientific investigation of indole and its metabolic pathways has a long history. Indole was first discovered in 1866 by Adolf von Baeyer during his work with indigo (B80030) dyes. biocrates.com The broader study of glucuronidation as a key metabolic process began to gain significant attention around the 1960s, concurrent with the rise of research into cytochrome P450 enzymes. nih.gov The first human UGT enzyme was eventually cloned in 1988. nih.gov

Specific research into the glucuronidation of indole derivatives can be traced back to the mid-20th century. A notable study published in 1965 investigated the glucuronidation of 5-hydroxyindole (B134679) derivatives in vitro, demonstrating early interest in how these compounds are processed in biological systems. nih.gov This foundational work paved the way for a deeper understanding of how the body metabolizes indole and its derivatives, like indoxyl, through conjugation with glucuronic acid.

Significance of Glucuronide Conjugation in Biological Research

Glucuronide conjugation is a process of immense significance in biological and biomedical research. It is a central pathway in drug metabolism, influencing the pharmacokinetics, efficacy, and clearance of a vast number of pharmaceuticals. studysmarter.co.ukwisdomlib.org The study of glucuronidation pathways is therefore essential in drug discovery and development to predict how a drug will be metabolized and eliminated. nih.gov

Furthermore, the formation of glucuronides is a key area of study in toxicology. The process generally serves to detoxify xenobiotics, but in some cases, the resulting conjugates can be chemically reactive or can be cleaved back to the active, and potentially toxic, parent compound. researchgate.net For instance, bacterial β-glucuronidase enzymes in the gut can hydrolyze glucuronides, releasing the aglycone (the non-sugar part of the molecule). sigmaaldrich.comnih.gov This process, known as enterohepatic circulation, can prolong the exposure to certain compounds and is a significant focus of research in gut microbiome studies. nih.gov Glucuronide metabolites are also frequently used as biomarkers in clinical and forensic toxicology to detect past exposure to drugs or other substances. researchgate.net

Precursor Pathways in Indole Metabolism

The journey to indole glucuronides starts in the gut with the metabolic processing of tryptophan.

Dietary tryptophan that is not absorbed by the host becomes available for metabolism by the gut microbiota. nih.govfrontiersin.org Approximately 5% of dietary tryptophan is metabolized by the gut microbiota through the indole pathway. nih.gov This process generates a variety of indole derivatives, including indole itself, indole-3-acetic acid (IAA), and indole-3-propionic acid (IPA). nih.govnih.gov

The primary enzyme responsible for the direct conversion of tryptophan to indole is tryptophanase (TnaA). nih.govfrontiersin.org This enzyme is expressed by numerous gut bacteria, including both Gram-negative and Gram-positive species such as Escherichia coli, Clostridium sp., and Bacteroides sp. nih.govnih.gov The gut microbiota can also produce other indole derivatives through different enzymatic pathways, such as using tryptophan monooxygenase to form indole-acetamide, a precursor to IAA. nih.gov While the host cannot synthesize indole, host enzymes, particularly cytochrome P450 enzymes in the liver, play a crucial role in further metabolizing microbially-produced indole into compounds like indoxyl, a direct precursor for glucuronidation. frontiersin.orgresearchgate.net

Table 1: Key Enzymes and Bacteria in Tryptophan Metabolism

Enzyme Action Producing Bacteria (Examples) Resulting Metabolite
Tryptophanase (TnaA) Converts Tryptophan to Indole Escherichia coli, Clostridium sporogenes, Bacteroides sp. Indole
Tryptophan 2-monooxygenase Converts Tryptophan to Indole-acetamide Clostridium, Bacteroides, Bifidobacterium Indole-3-acetic acid (IAA)
Aromatic amino acid aminotransferase (ArAT) Converts Tryptophan to Indole‐3‐Pyruvate Lactobacillus species, Clostridium sporogenes Indole‐3‐Propionic Acid (IPA), Indole-3-Lactic Acid (ILA)

Indole, produced by the gut microbiota, is absorbed into the bloodstream and transported to the liver. researchgate.netwikipedia.org In the liver, it undergoes Phase I metabolism, where enzymes like cytochrome P450 (e.g., CYP2E1) hydroxylate indole to form 3-hydroxyindole, also known as indoxyl. frontiersin.orgresearchgate.net This indoxyl then serves as an aglycone, a non-sugar compound, that can be conjugated with glucuronic acid in a Phase II metabolism reaction. hmdb.canih.gov This process, known as glucuronidation, is a major pathway for detoxifying and increasing the water solubility of various compounds to facilitate their excretion. nih.govwikipedia.org The resulting product is indoxyl glucuronide (this compound). hmdb.canih.gov Other indole derivatives with hydroxyl groups can also potentially serve as substrates for this conjugation reaction. nih.gov

Role of UDP-Glucuronosyltransferases (UGTs) in Glucuronidation

The conjugation of indoxyl with glucuronic acid is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).

The UGT superfamily is divided into several families and subfamilies, with UGT1 and UGT2 being primarily involved in the metabolism of xenobiotics and endobiotics. nih.govmdpi.com Research on various indole-containing compounds suggests that several UGT isoforms are capable of catalyzing their glucuronidation.

Studies on the glucuronidation of 4-hydroxyindole and the related compound psilocin have shown significant activity from members of the UGT1A subfamily. nih.gov Specifically, UGT1A6 was found to be the most active enzyme for 4-hydroxyindole glucuronidation. nih.gov Other isoforms, including UGT1A7, UGT1A8, UGT1A9, and UGT1A10, also demonstrated activity towards these indole-based substrates. nih.gov UGT1A1 and UGT1A9 are two of the most abundant and catalytically significant UGTs in the human liver. frontiersin.orgfrontiersin.org Given that indoxyl is a hydroxylated indole, it is highly probable that these same UGT1A isoforms, particularly those expressed abundantly in the liver such as UGT1A1, UGT1A6, and UGT1A9, are responsible for the formation of this compound. mdpi.comfrontiersin.orgnih.gov

Table 2: UGT Isoforms with Demonstrated or Potential Activity Towards Indole Substrates

UGT Isoform Primary Location Activity towards Indole-like Substrates
UGT1A1 Liver Catalyzes glucuronidation of bilirubin and various xenobiotics; likely involved in indoxyl glucuronidation. frontiersin.orgnih.govmedlineplus.gov
UGT1A6 Liver, Extrahepatic tissues High activity towards simple phenolic compounds like 4-hydroxyindole. nih.gov
UGT1A9 Liver, Kidney Broad substrate specificity; active towards various phenols and likely contributes to indoxyl glucuronidation. nih.govfrontiersin.orgnih.gov

Glucuronidation is a major Phase II metabolic reaction that facilitates the elimination of lipophilic compounds. nih.gov The process is catalyzed by UGT enzymes, which are microsomal proteins primarily located in the endoplasmic reticulum. nih.govwikipedia.org The reaction involves the transfer of a glucuronic acid moiety from the activated co-substrate, uridine 5'-diphospho-glucuronic acid (UDPGA), to a nucleophilic functional group on the aglycone substrate. wikipedia.org

In the case of this compound formation, the hydroxyl group (-OH) of indoxyl acts as the nucleophile. The UGT enzyme facilitates the attachment of glucuronic acid from UDPGA to this hydroxyl group, forming an O-glucuronide via a glycosidic bond. hmdb.canih.gov This conjugation dramatically increases the water solubility of the original indoxyl molecule, making the resulting indoxyl glucuronide more easily transportable in the blood and readily excretable by the kidneys into the urine. nih.govwikipedia.org

The synthesis of glucuronides, including indoxyl glucuronides, can be achieved in the laboratory using enzymatic methods, which offer high specificity compared to chemical synthesis. researchgate.netrsc.org These methodologies are crucial for producing standards for analytical studies and for investigating the biological properties of these metabolites.

One common approach is the use of liver microsomes (from humans or animals like guinea pigs), which contain a mixture of UGT enzymes, as a catalyst source. chimia.ch The reaction is supplied with the aglycone (e.g., indoxyl) and the co-substrate UDPGA. chimia.ch More specific synthesis can be achieved using recombinant UGT isoforms that are overexpressed in cell lines (e.g., insect or bacterial cells). nih.govnih.gov This allows for the investigation of the kinetics and contribution of individual UGT enzymes to the glucuronidation of a specific substrate.

Another technique involves whole-cell biotransformation, where a microorganism is genetically engineered to co-express the necessary human UGT enzyme and the enzyme UDP-glucose dehydrogenase, which is required for the synthesis of the UDPGA co-substrate. researchgate.netnih.gov This method can be efficient for producing larger quantities of the desired glucuronide. researchgate.net Furthermore, enzyme membrane reactors have been employed for the continuous synthesis of O-glucuronides on a preparative scale, allowing for efficient production and separation of the product. chimia.ch The synthesis of various substituted indoxyl-glucuronides has been successfully demonstrated using these enzymatic approaches, starting from the corresponding indoxyl derivatives. researchgate.netnih.gov

Properties

IUPAC Name

cyclohexanamine;3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO7.C6H13N/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8;7-6-4-2-1-3-5-6/h1-5,9-12,14-18H,(H,19,20);6H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIPNZMTCTUCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Metabolic Fate and Disposition of B D Glucopyranosiduronic Acid, 1h Indol 3 Yl

Systemic Distribution and Clearance Mechanisms

Following its synthesis, indoxyl glucuronide is distributed throughout the body via the systemic circulation. A notable characteristic of this compound is its binding to plasma proteins. Research indicates a significant portion of circulating indoxyl glucuronide is protein-bound, which influences its distribution and clearance. The primary mechanism for the elimination of indoxyl glucuronide from the body is renal excretion. The kidneys filter the blood, and the water-soluble nature of the glucuronide conjugate facilitates its removal into the urine. In states of renal insufficiency, this clearance mechanism is impaired, leading to a marked accumulation of the compound in the serum. Despite its significant protein binding, it can be efficiently removed by hemodialysis.

Physicochemical Properties Related to Distribution and Clearance

PropertyValue/DescriptionReference
Protein BindingApproximately 50%
Primary Clearance RouteRenal Excretion
SolubilityHigh water solubility due to the glucuronic acid moiety

Enterohepatic Recirculation of Glucuronide Conjugates

Enterohepatic recirculation is a physiological process where compounds are conjugated in the liver, excreted into the bile, and then released into the small intestine. In the intestine, gut bacteria can hydrolyze the conjugate, releasing the original molecule (the aglycone), which can then be reabsorbed into the bloodstream and returned to the liver. This recycling mechanism can significantly extend the half-life of a substance in the body.

For b-D-Glucopyranosiduronic acid, 1H-indol-3-yl, this process would involve:

Hepatic Conjugation: Indoxyl is conjugated with glucuronic acid in the liver.

Biliary Excretion: The resulting indoxyl glucuronide is secreted into the bile.

Intestinal Hydrolysis: In the gut, bacterial enzymes, specifically β-glucuronidases, cleave the glucuronic acid moiety from indoxyl glucuronide, releasing free indoxyl.

Reabsorption: The less polar indoxyl is reabsorbed across the intestinal wall into the portal circulation and transported back to the liver.

This cycle can lead to repeated exposure of the liver to the compound and prolong its presence in the body before eventual renal clearance.

Comparative Metabolism Across Biological Systems

In mammals, this compound is an endogenous metabolite resulting from the breakdown of tryptophan. Tryptophan from the diet is metabolized by intestinal bacteria into indole (B1671886). Indole is absorbed into the bloodstream and transported to the liver. In the liver, indole undergoes phase I metabolism (oxidation) to form indoxyl, which is then rapidly conjugated with glucuronic acid in a phase II biotransformation reaction. This glucuronidation is catalyzed by UDP-glucuronyltransferase enzymes and greatly increases the water solubility of the molecule, preparing it for excretion.

Under normal physiological conditions, indoxyl glucuronide is efficiently cleared by the kidneys. However, in cases of renal dysfunction, its serum levels can increase dramatically. Studies have quantified its concentration in various patient populations, highlighting its status as a uremic toxin.

Serum Levels of Indoxyl Glucuronide

Patient GroupReported Serum Concentration (μg/dL)Reference
Undialyzed Uremic PatientsMarkedly increased
Hemodialysis PatientsMarkedly increased
Continuous Ambulatory Peritoneal Dialysis PatientsMarkedly increased

While this compound itself is not typically reported in plants, a closely related compound, indican (B1671873) (indoxyl-β-D-glucoside) , is well-documented. Indole compounds are crucial in plants, serving as precursors to the phytohormone auxin (indole-3-acetic acid) and various defense compounds.

The metabolic pathway in plants shows a parallel to mammalian glucuronidation. Indoxyl, formed from indole, is detoxified and stored by conjugation with a sugar. In plants, this sugar is typically glucose, not glucuronic acid. The reaction is catalyzed by UDP-glucosyltransferase (UGT), which attaches a glucose molecule to indoxyl to form the colorless and harmless indican. This compound is stored in the plant's vacuoles. When the plant tissue is damaged, β-glucosidase enzymes are released, which hydrolyze indican back to indoxyl. The indoxyl then rapidly oxidizes and dimerizes in the air to form the deep blue pigment indigo (B80030). This process is the basis for the natural production of indigo dye from plants like those of the Indigofera genus.

Therefore, while the specific conjugate differs (glucoside in plants vs. glucuronide in mammals), the fundamental metabolic strategy of conjugating indoxyl with a sugar moiety for storage and detoxification is conserved.

Microorganisms, particularly the bacteria residing in the mammalian gut, play a pivotal role in the metabolism of indoxyl glucuronide. The gut microbiota is the source of the tryptophanase enzyme that initially converts dietary tryptophan to indole.

Furthermore, intestinal bacteria possess β-glucuronidase enzymes that are crucial for the enterohepatic recirculation of glucuronide conjugates. These enzymes can deconjugate this compound, splitting it back into indoxyl and glucuronic acid. This biotransformation is a critical step, as the reabsorption of the less polar aglycone (indoxyl) depends on it. Specific bacteria, such as Escherichia coli, are known to possess robust β-glucuronidase activity and can metabolize indoxyl-based glucuronides. This microbial activity directly influences the systemic exposure and pharmacokinetics of the parent compound, indoxyl.

Role in Biological Homeostasis and Physiological Processes (non-disease related)

Beyond its role as a metabolic waste product, this compound has been identified as a biologically active molecule that can influence cellular signaling pathways. One of the key interactions identified is with the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating the expression of various genes, including those for drug-metabolizing enzymes like Cytochrome P-450 CYP1A1.

Studies have shown that indoxyl glucuronide can activate the AHR signaling pathway. This activation can, in turn, influence other critical physiological processes. For instance, AHR activation has been shown to inhibit the hypoxia-inducible factor (HIF) signaling pathway. The HIF pathway is a master regulator of the cellular response to low oxygen and controls the expression of genes involved in processes such as erythropoiesis (red blood cell production) via the hormone erythropoietin. By activating AHR, indoxyl glucuronide can modulate this fundamental homeostatic mechanism. As a tryptophan-derived uremic toxin, it is also known to have proinflammatory and prooxidant effects that can disrupt biological homeostasis.

Advanced Analytical Methodologies for Research on B D Glucopyranosiduronic Acid, 1h Indol 3 Yl

Chromatographic Techniques

Chromatographic methods are fundamental in isolating indoxyl glucuronide from complex biological samples, a necessary step for accurate analysis. The hydrophilic nature of the glucuronide moiety presents unique challenges that are addressed by modern liquid and gas chromatography techniques. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Direct Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely adopted technique for the precise and reliable quantification of indoxyl glucuronide. nih.gov This method offers high sensitivity and specificity, allowing for the direct measurement of the intact glucuronide conjugate without the need for prior chemical or enzymatic hydrolysis. researchgate.netnih.gov This direct approach provides significant advantages, including faster sample preparation and improved accuracy, as it avoids potential issues with incomplete hydrolysis or degradation of the target analyte. researchgate.net

Several validated LC-MS/MS assays have been developed for the simultaneous quantification of indoxyl glucuronide alongside other uremic toxins in biological matrices like plasma and cell culture medium. researchgate.net These methods typically involve a protein precipitation step for sample cleanup, followed by chromatographic separation on a reversed-phase column (e.g., C18). uu.nl Gradient elution with a mobile phase consisting of an aqueous component with an acid modifier (like formic acid) and an organic solvent (such as acetonitrile or methanol) is commonly employed. uu.nlub.edu Detection is achieved using a triple quadrupole mass spectrometer, often operating in negative electrospray ionization (ESI) mode and utilizing selected reaction monitoring (SRM) for high selectivity and sensitivity. uu.nl

Method validation parameters demonstrate the robustness and reliability of these assays for quantitative purposes.

ParameterReported Value/RangeReference
Linearity (r²)> 0.99 nih.gov
Lower Limit of Quantification (LLOQ)0.1 μg/mL uu.nl
Accuracy97.7–107.3% uu.nl
Within-day Precision≤ 4.0% uu.nl
Between-day Precision≤ 4.3% uu.nl

Gas Chromatography (GC) Coupled Approaches

Gas chromatography (GC) is a powerful separation technique, but its application to the direct analysis of highly polar and non-volatile compounds like indoxyl glucuronide is limited. The inherent properties of the glucuronic acid moiety—multiple hydroxyl groups and a carboxylic acid function—make the intact molecule unsuitable for direct GC analysis without derivatization. While predicted GC-MS spectra for derivatized forms of indoxyl glucuronide exist in databases, published research detailing validated GC-coupled methods for its quantification in biological samples is scarce. hmdb.ca This suggests that GC-based approaches are not commonly employed in routine research for this specific compound, with liquid chromatography-based methods being overwhelmingly preferred due to their direct compatibility with the analyte's physicochemical properties.

High Performance Liquid Chromatography (HPLC) for Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of indoxyl glucuronide from complex biological fluids. nih.gov Historically, HPLC methods coupled with fluorescence or UV detectors have been utilized for the analysis of related indole-containing compounds. For instance, sensitive and reproducible HPLC-fluorescence methods have been developed for the quantitative determination of the related uremic toxin indoxyl sulfate (B86663) in plasma. researchgate.netsemanticscholar.org

In the context of indoxyl glucuronide, HPLC serves as the essential separation front-end for mass spectrometry. nih.gov Reversed-phase HPLC on C18 columns is the most common approach, effectively separating the relatively polar indoxyl glucuronide from less polar matrix components and other uremic toxins. scispace.comnih.gov The separation is typically achieved using a mobile phase of acidified water and an organic solvent like acetonitrile. ub.eduresearchgate.net This separation is crucial not only for quantification but also for preventing ion suppression in the mass spectrometer's source, ensuring accurate and reliable measurements. scispace.com

Mass Spectrometry Approaches

Mass spectrometry (MS) is indispensable for the analysis of indoxyl glucuronide, providing both quantitative data and structural information with high specificity. nih.gov

Qualitative and Quantitative Analysis of Intact Glucuronides

Modern mass spectrometry, particularly when coupled with liquid chromatography, enables the direct analysis of intact glucuronide conjugates. nih.gov This capability is a significant advancement over older methods that required cleaving the glucuronic acid moiety before analysis. researchgate.net High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement of the intact indoxyl glucuronide molecule (C₁₄H₁₅NO₇, monoisotopic mass: 309.08485 Da), which aids in its identification and confirmation in complex samples. nih.govhmdb.ca

For quantitative analysis, triple quadrupole mass spectrometers are frequently used. researchgate.net These instruments can be operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves isolating the precursor ion of the intact indoxyl glucuronide (e.g., the [M-H]⁻ ion at m/z 308.9 in negative ion mode) and then detecting a specific fragment ion produced upon collision-induced dissociation. This highly selective detection method minimizes interference from other co-eluting compounds, leading to accurate and precise quantification even at low concentrations. researchgate.netresearchgate.net

Tandem Mass Spectrometry for Structural Elucidation of Conjugates

Tandem mass spectrometry (MS/MS) is a critical tool for the structural elucidation of metabolites, including indoxyl glucuronide. nih.gov The process involves isolating the molecular ion of the compound of interest and subjecting it to fragmentation through collision-induced dissociation (CID). ucdavis.edu The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. nih.gov

For glucuronide conjugates, a characteristic fragmentation pathway is the neutral loss of the glucuronic acid moiety (C₆H₈O₆, mass of 176.0321 Da). nih.gov When the deprotonated molecular ion of indoxyl glucuronide ([M-H]⁻ at m/z ~309) is fragmented, it readily loses 176 Da, producing a fragment ion corresponding to the deprotonated indoxyl aglycone at m/z 132.04. nih.govnih.gov This specific neutral loss is a strong indicator of the presence of a glucuronide conjugate. Further fragmentation of the aglycone can provide additional structural confirmation. ucdavis.edu This ability to generate structurally informative fragments makes tandem mass spectrometry essential for definitively identifying indoxyl glucuronide in biological samples and distinguishing it from potential isomers. nih.govsemanticscholar.org

Enzymatic Hydrolysis in Sample Preparation for Aglycone Analysis

Enzymatic hydrolysis is a critical step in sample preparation for the analysis of aglycones, particularly for compounds that have undergone phase II metabolism to form glucuronide conjugates. hubspotusercontent-na1.net This process utilizes β-glucuronidase enzymes to cleave the glucuronic acid moiety from the parent compound, thereby liberating the aglycone for detection and quantification, often by methods such as mass spectrometry. hubspotusercontent-na1.net The efficiency of this hydrolysis is paramount for accurate analytical results and is influenced by several factors including the source of the β-glucuronidase, incubation time, temperature, and the pH of the reaction buffer. hubspotusercontent-na1.netnih.gov

Various sources of β-glucuronidase are available, including those derived from mollusks (Helix pomatia), bovine liver, and recombinant sources like E. coli. nih.gov Recombinant enzymes have demonstrated high efficiency, often achieving rapid hydrolysis at room temperature. hubspotusercontent-na1.netnih.gov For instance, the enzymatic hydrolysis of indole-3-acetic acid glucuronide to indole-3-acetic acid has been successfully demonstrated, showing a clear decrease in the glucuronide signal and a corresponding increase in the aglycone signal in treated samples compared to controls. researchgate.net

The optimization of the hydrolysis protocol is crucial and involves considering the specific characteristics of the analyte and the enzyme. hubspotusercontent-na1.net Factors such as the enzyme concentration (titer) can significantly affect the rate of conversion. For example, increasing the enzyme titer in the hydrolysis of codeine glucuronide resulted in a faster completion of the reaction. Conversely, some glucuronides, like those of most benzodiazepines, show rapid and complete conversion even at low enzyme concentrations. The choice of buffer and its pH is also a critical parameter that can vary depending on the enzyme source and the specific glucuronide substrate. mdpi.com It has been observed that the optimal pH for hydrolysis can differ between individual glucuronide substrates. nih.gov

Table 1: Factors Affecting Enzymatic Hydrolysis Efficiency

Factor Description Impact on Hydrolysis
Enzyme Source Origin of the β-glucuronidase (e.g., Helix pomatia, bovine, recombinant E. coli). nih.gov Different sources exhibit varying activities and optimal conditions. Recombinant enzymes often show higher efficiency. hubspotusercontent-na1.netnih.gov
Temperature The incubation temperature of the reaction. hubspotusercontent-na1.net Affects enzyme activity, with optimal temperatures varying by enzyme source. Some recombinant enzymes are effective at room temperature. hubspotusercontent-na1.net
pH The pH of the buffer solution. mdpi.com Enzyme activity is pH-dependent, and the optimal pH can be substrate-specific. nih.gov
Incubation Time The duration of the enzymatic reaction. hubspotusercontent-na1.net Longer times can lead to more complete hydrolysis, but optimization is needed to avoid degradation of the target analyte. nih.gov
Enzyme Concentration The amount of enzyme units per volume of sample. Higher concentrations generally lead to faster reaction rates.

Application in Reporter Gene Assays

The β-D-glucopyranosiduronic acid, 1H-indol-3-yl moiety and its derivatives are central to one of the most widely used reporter gene systems in molecular biology, particularly in the study of plants. wikipedia.orgnih.gov This system, known as the GUS (β-glucuronidase) reporter system, allows for the qualitative and quantitative analysis of gene expression. wikipedia.org

Utilization of 5-Bromo-4-chloro-1H-indol-3-yl β-D-glucopyranosiduronic acid (X-Gluc) in Histochemical Analysis

5-Bromo-4-chloro-1H-indol-3-yl β-D-glucopyranosiduronic acid, commonly known as X-Gluc, is a key chromogenic substrate used in the histochemical analysis of GUS gene expression. wikipedia.orgmiamioh.edu When X-Gluc is hydrolyzed by the β-glucuronidase enzyme, it releases the 5-bromo-4-chloro-3-indoxyl aglycone. taylorfrancis.com This intermediate product then undergoes oxidative dimerization to form an intensely blue, insoluble precipitate called 5,5'-dibromo-4,4'-dichloro-indigo. wikipedia.org

This blue precipitate is localized to the site of enzyme activity, allowing for the precise visualization of where a specific gene is being expressed within cells and tissues. miamioh.eduableweb.org This technique is invaluable for determining the spatial and temporal patterns of gene expression during developmental processes, such as flower development in plants. nih.govspringernature.com The GUS histochemical assay using X-Gluc is known for being sensitive, reliable, and relatively inexpensive, making it a staple in many molecular biology laboratories. ableweb.org The quality of the histochemical localization can be affected by factors such as tissue preparation and fixation. miamioh.edu

Principles of the β-Glucuronidase (GUS) Reporter System

The GUS reporter system is based on the expression of the uidA gene from Escherichia coli, which encodes the enzyme β-glucuronidase (GUS). wikipedia.org This system is particularly effective in organisms that lack endogenous GUS activity, such as higher plants, fungi, and most bacteria, thus ensuring low background interference. wikipedia.org

The core principle involves creating a gene fusion where the promoter of a gene of interest is linked to the coding sequence of the uidA gene. wikipedia.org This construct is then introduced into the target organism. If the promoter of interest is active, it will drive the transcription and subsequent translation of the uidA gene, leading to the production of the GUS enzyme. wikipedia.org The activity of the GUS enzyme can then be detected by providing it with a suitable substrate. wikipedia.org

Depending on the research question, different types of assays can be performed:

Histochemical assays: Utilize chromogenic substrates like X-Gluc to visualize the location of gene expression. wikipedia.org

Spectrophotometric assays: Employ substrates like p-nitrophenyl β-D-glucuronide, where the cleavage product can be quantified by measuring absorbance. wikipedia.org

Fluorometric assays: Use substrates such as 4-methylumbelliferyl-beta-D-glucuronide (MUG), which release a fluorescent product upon hydrolysis, allowing for highly sensitive quantification of gene expression. wikipedia.orgnih.gov

The GUS enzyme is stable, active over a broad pH range, and does not require any cofactors for its function. wikipedia.org

Detection of Gene Expression and Cellular Activity

The GUS reporter system is a versatile tool for detecting and analyzing a wide range of cellular activities and gene expression patterns. wikipedia.orgnih.gov By observing the presence and intensity of the GUS-induced signal, researchers can infer the activity of a specific gene promoter. wikipedia.org Strong promoter activity results in significant staining or fluorescence, while weak activity leads to a less intense signal. wikipedia.org

This system has been instrumental in:

Characterizing gene and protein expression patterns: Transcriptional and translational fusions with the GUS gene are used to study where and when genes are expressed and where their protein products are localized. springernature.com

Identifying novel genes: Gene trap and enhancer trap constructs using GUS can help identify new genes involved in specific biological processes. springernature.com

Mapping regulatory elements: The system can be used to dissect promoter sequences and identify crucial cis-regulatory elements that control gene expression. springernature.com

Assessing transformation efficiency: GUS can serve as a screenable marker to quickly identify tissues that have been successfully genetically transformed. springernature.comslideshare.net

Studying cellular processes: The GUS system has been adapted for use in cell death assays, where a loss of GUS activity can indicate the induction of cell death pathways. nih.gov

The ease and sensitivity of the GUS assay have made it a cornerstone for gene expression analysis in a multitude of plant species and other organisms. nih.govnih.gov

Table 2: Comparison of GUS Assay Substrates

Substrate Assay Type Detection Method Primary Application
5-Bromo-4-chloro-1H-indol-3-yl β-D-glucopyranosiduronic acid (X-Gluc) Histochemical Light Microscopy Localization of gene expression in tissues and cells. wikipedia.orgbitesizebio.com
p-Nitrophenyl β-D-glucuronide Spectrophotometric Spectrophotometry Quantitative analysis of gene expression in tissue extracts. wikipedia.org
4-Methylumbelliferyl-beta-D-glucuronide (MUG) Fluorometric Fluorometry Highly sensitive quantitative analysis of gene expression. wikipedia.orgnih.gov

Interactions and Functional Implications in Biological Systems

Microbiota-Host Co-Metabolism Involving Indole (B1671886) Glucuronides

The interaction between the host and the gut microbiota is a complex symbiotic relationship that significantly impacts metabolic status. frontiersin.orgnih.gov Indole and its derivatives, including b-D-Glucopyranosiduronic acid, 1H-indol-3-yl (Indoxyl glucuronide), are key products of this microbiota-host co-metabolism. nih.govmdpi.com The process begins with dietary tryptophan, an essential amino acid that cannot be synthesized by the human body. nih.gov While a small portion of ingested tryptophan is used for protein synthesis, the remainder is metabolized through various pathways. nih.gov

In the colon, gut microbiota metabolize unabsorbed tryptophan into several indole derivatives. nih.gov Bacteria such as Escherichia coli, Clostridium spp., and Bacteroides spp. possess the enzyme tryptophanase, which converts tryptophan directly into indole. nih.govnih.gov Other pathways produce derivatives like indole-3-acetic acid (IAA) and indole-3-propionic acid (IPA). nih.govnih.gov These microbially-produced indole compounds can be absorbed through the intestinal epithelium into the bloodstream. researchgate.net

Once in circulation, these indole derivatives travel to the liver, where they undergo phase II metabolism. researchgate.net This process involves conjugation with other molecules to increase their water solubility and facilitate excretion. nih.gov One of the key conjugation reactions is glucuronidation, where enzymes attach a glucuronic acid moiety to the indole derivative, forming compounds such as indoxyl glucuronide. mdpi.comnih.gov These glucuronidated forms are then released back into the circulation for elimination via the kidneys. researchgate.net

This co-metabolism has significant physiological implications. Indole derivatives can act as signaling molecules, influencing intestinal barrier function, immune responses, and liver metabolism. frontiersin.orgnih.govresearchgate.net However, in conditions like chronic kidney disease, the impaired clearance of these metabolites can lead to their accumulation as uremic toxins. nih.govmdpi.com For instance, indoxyl glucuronide, along with indoxyl sulfate (B86663), is a known protein-bound uremic toxin that can contribute to inflammation and oxidative stress. nih.govmdpi.com Studies have identified specific gut microbiome signatures associated with varying levels of these indole metabolites, highlighting the intricate link between gut bacteria, tryptophan metabolism, and host health. nih.gov

Table 1: Key Molecules in Microbiota-Host Tryptophan Co-Metabolism

Molecule Role/Origin Key Bacterial Genera Involved
Tryptophan Essential amino acid from diet; precursor for indole synthesis. N/A
Indole Primary metabolite from tryptophanase pathway. Escherichia, Clostridium, Bacteroides
Indole-3-acetic acid (IAA) Metabolite from tryptophan; also a plant auxin. Clostridium, Bifidobacterium
Indole-3-propionic acid (IPA) Metabolite from tryptophan; known for antioxidant properties. Clostridium
Indoxyl sulfate Uremic toxin; produced in the liver from indole. N/A (Host metabolism)

| Indoxyl glucuronide | Uremic toxin; produced in the liver from indole. | N/A (Host metabolism) |

Role in Plant Physiology and Development (e.g., Auxin Pathways)

In plants, indole derivatives are crucial for growth and development, with Indole-3-acetic acid (IAA) being the most common and physiologically active auxin. nih.govwikipedia.org Plants regulate the levels and distribution of active IAA through several mechanisms, including synthesis, transport, degradation, and conjugation. nih.govmdpi.com The conjugation of IAA to other molecules, such as sugars or amino acids, is a key method for temporarily inactivating and storing the hormone. nih.gov

While various IAA conjugates exist, the formation of glucuronide conjugates, such as Indole-3-acetyl-β-D-glucuronide, plays a role in auxin homeostasis. The synthesis of indole glucosinolates, another class of indole-derived secondary metabolites, begins with the conversion of tryptophan to indole-3-acetaldoxime (IAOx). nih.gov This pathway intersects with phenylpropanoid metabolism, which produces compounds like lignin (B12514952) and UV-protective metabolites, indicating a complex regulatory network. nih.gov

IAA itself is primarily synthesized in the apical buds and young leaves of plants and serves as a signaling molecule for cell elongation, division, and organ development. wikipedia.org The formation of IAA-glucuronide represents a reversible inactivation process. When cellular conditions require an increase in active auxin, enzymes can hydrolyze the conjugate, releasing free IAA to regulate gene expression and physiological responses. nih.gov This mechanism allows plants to maintain a pool of readily available auxin that can be mobilized faster than through de novo synthesis.

The use of reporter genes like β-glucuronidase (GUS) fused to auxin-inducible promoters has been instrumental in studying auxin activity. nih.gov In these systems, the presence of auxin leads to the expression of the GUS enzyme, which can cleave a substrate to produce a visible color, thereby indicating where and when auxin signaling is active. nih.gov This research tool leverages the enzymatic cleavage of a glucuronide bond, mirroring the natural process of auxin reactivation from its glucuronide conjugates.

Table 2: Functions of Indole Derivatives in Plant Physiology

Compound/Process Primary Function Relevance to Auxin Pathways
Indole-3-acetic acid (IAA) The primary plant auxin hormone. Regulates cell division, elongation, and differentiation. wikipedia.org
IAA Conjugation Inactivation and storage of IAA. Creates a homeostatic pool of readily available auxin. nih.gov
IAA-Glucuronide A specific form of conjugated IAA. Serves as a storage form of IAA, reversible by enzymatic hydrolysis.
Indole Glucosinolates Plant defense compounds derived from tryptophan. Biosynthetic pathway intersects with other metabolic pathways. nih.gov

| β-Glucuronidase (GUS) Reporter System | Research tool to visualize auxin activity. | Uses enzymatic cleavage of a glucuronide to report on gene expression. nih.gov |

Mechanisms of Enzymatically Triggered Reactions for Research Applications (e.g., Bioconjugation Chemistry)

The specific and efficient cleavage of the glycosidic bond in β-glucuronides by the enzyme β-glucuronidase is a powerful tool in biomedical research, particularly in the field of bioconjugation and targeted drug delivery. creative-biogene.com This enzymatic reaction forms the basis of "pro-drug" strategies, where a therapeutic agent is attached to a glucuronide moiety, rendering it inactive and often more water-soluble. nih.govcovachem.com

This strategy is prominently used in the design of antibody-drug conjugates (ADCs). nih.gov In this approach, a highly potent cytotoxic drug (the "payload") is attached to a monoclonal antibody via a linker containing a β-glucuronide. The antibody targets a specific antigen present on cancer cells. The resulting ADC circulates in the bloodstream in a stable, inactive form. creative-biogene.comnih.gov

Upon reaching the tumor site, the ADC is internalized by the target cancer cell and trafficked to lysosomes. Lysosomes contain a high concentration of β-glucuronidase. creative-biogene.com The enzyme recognizes and cleaves the β-glucuronide linker, triggering the release of the cytotoxic payload directly inside the cancer cell. nih.gov This targeted release mechanism enhances the therapeutic efficacy against cancer cells while minimizing exposure and toxicity to healthy tissues. creative-biogene.com

The design of these linkers often incorporates a self-immolative spacer. After the β-glucuronidase cleaves the sugar, the spacer spontaneously decomposes, ensuring the complete and efficient release of the unmodified, active drug. nih.gov The indole motif can be part of the payload itself or a component of the linker structure. The formation of an indoxyl species can be triggered by enzymatic action, which can then undergo spontaneous oxidative dimerization to form an indigoid dye, a reaction that has also been explored for cross-linking applications. nih.gov The hydrophilicity and stability of the β-glucuronide linker make it a versatile component for developing effective and safe targeted therapies. nih.gov

Table 3: Components of a β-Glucuronide-Based Drug Delivery System

Component Function Mechanism of Action
Targeting Agent (e.g., Antibody) Delivers the conjugate to specific cells or tissues. Binds to cell-surface antigens (e.g., on tumor cells).
β-Glucuronide Linker Connects the payload to the antibody; ensures stability and inactivity during circulation. Covalently links the components; hydrophilic nature reduces aggregation. nih.gov
Payload (e.g., Cytotoxic Drug) The therapeutic agent intended for release at the target site. Exerts a therapeutic effect (e.g., cell killing) upon release.
β-Glucuronidase (Enzyme) The trigger for payload release. Hydrolyzes the glucuronide bond, initiating the release mechanism. covachem.comnih.gov

| Self-immolative Spacer | Ensures efficient release of the unmodified payload after enzymatic cleavage. | Spontaneously decomposes after the glucuronide is removed. |

Emerging Research Frontiers and Future Directions

Investigation of Novel Indole (B1671886) Glucuronide Isomers and Derivatives

Research into novel isomers and derivatives of indole glucuronides is expanding our understanding of their structure-activity relationships and potential therapeutic applications. Glucuronidation can occur at different positions on the indole scaffold, leading to various isomers with potentially distinct biological activities.

One area of focus has been on acyl glucuronide derivatives. For example, studies on indole-3-carboxylic acid derivatives, developed as activators of adenosine (B11128) monophosphate-activated protein kinase (AMPK), have shown that these compounds are primarily cleared through the formation of acyl glucuronide conjugates. nih.govnih.gov Researchers have successfully prepared, purified, and characterized these acyl glucuronide metabolites, confirming that they retain the ability to activate AMPK. nih.govnih.gov This finding is significant as it demonstrates that glucuronidation does not always lead to inactivation and that the resulting conjugates can be biologically active.

Another frontier is the synthesis of novel indole-based compounds as potential therapeutics for a range of diseases, including cancer. nih.govscribd.com Scientists have designed and synthesized numerous indole derivatives that target key biological pathways, such as the Bcl-2 family of proteins involved in apoptosis. upsc.sefrontiersin.orgresearchgate.net While these studies primarily focus on the parent compounds, the metabolic fate of these novel indoles, including the formation of unique glucuronide derivatives, represents a critical next step in their development. The structural diversity of these new indole scaffolds suggests that a wide array of novel indole glucuronide isomers and derivatives with unknown biological functions awaits discovery. researchgate.net

Furthermore, synthetic indol-3-yl glucuronides are being created as tools for biochemical research. nih.gov These molecules are used in assays to monitor the activity of glucuronidase enzymes. The enzymatic cleavage of the glucuronide releases 1H-indol-3-ol, which then oxidizes to form a detectable indigo (B80030) dye, providing a method for high-throughput screening of enzyme activity. nih.gov

Table 1: Examples of Investigated Indole Glucuronide Derivatives and Related Compounds

Compound/Derivative ClassParent Compound SeriesKey Research FindingReference
Acyl GlucuronidesIndole-3-carboxylic acid derivatives (AMPK activators)Acyl glucuronide metabolites retain the AMPK activation activity of the parent compounds. nih.govnih.gov
Synthetic Indol-3-yl Glucuronides1H-indol-3-olUsed as substrates for monitoring glucuronidase enzyme activity through the formation of an indigo dye. nih.gov
Novel Indole-Based Bcl-2 InhibitorsVarious substituted indolesDesigned and synthesized as potential anticancer agents; their glucuronidation pathways are a future research area. upsc.sefrontiersin.orgresearchgate.net

Advanced Metabolomics and Flux Analysis for Indole Glucuronide Pathways

Advanced analytical techniques are providing unprecedented insights into the metabolic pathways of tryptophan and its indole derivatives, including the formation of glucuronides. Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is being employed to map the intricate network of reactions that constitute the indole pathway.

Ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry is a key tool in this field, allowing for the quantification of numerous tryptophan-related metabolites simultaneously. nih.gov Studies using this approach have identified distinct metabolic signatures in conditions like obesity and metabolic dysfunction-associated steatotic liver disease (MASLD), revealing alterations in the kynurenine, serotonin, and indole pathways. nih.gov These analyses show how the flux of tryptophan metabolism shifts between different pathways in disease states.

Metabolic flux analysis, which measures the rates of metabolic reactions, is crucial for understanding the dynamics of these pathways. For instance, researchers are using techniques like 19F nuclear magnetic resonance (NMR) with fluorinated tryptophan probes to monitor metabolic flux through the three main tryptophan degradation routes in ex vivo samples. nih.gov This allows for the direct observation of how factors such as the gut microbiota composition can alter the production of indole precursors. nih.gov

The gut microbiome is a major focus of this research, as intestinal bacteria are primary producers of indole from dietary tryptophan. nih.govfrontiersin.org Shotgun metagenome sequencing of the gut microbiome, combined with metabolomic analysis of plasma and stool, is used to identify specific bacterial species and metabolic modules associated with varying levels of indole metabolites, including indoxyl glucuronide. nih.gov Such studies have begun to link specific gut microbiota signatures to the concentrations of circulating indole derivatives in patient populations, such as those undergoing hemodialysis. nih.gov These approaches are essential for untangling the complex interplay between host and microbial metabolism in the production of indole glucuronide precursors.

Systems Biology Approaches to Indole Glucuronide Dynamics

To comprehend the complex role of indole glucuronides in health and disease, researchers are turning to systems biology. This approach integrates experimental data from genomics, proteomics, and metabolomics with computational modeling to create a holistic picture of biological processes. researchgate.net While comprehensive systems biology models specifically for indole glucuronide dynamics in mammals are still emerging, foundational work in other biological systems provides a roadmap for future research.

A notable example comes from plant biology, where mathematical modeling has been used to study the dynamics of indole glucosinolate (a related class of indole conjugates) hydrolysis and its effect on auxin signaling. researchgate.netnih.govfrontiersin.orgnih.gov Researchers have constructed models that incorporate enzyme kinetics, reaction rates, and competitive binding at receptors to simulate how different scenarios of glucosinolate breakdown can lead to distinct signaling outcomes. researchgate.netnih.govfrontiersin.orgnih.gov This type of dynamic modeling allows for the prediction of how the system will behave under various conditions and helps identify the most critical parameters controlling the network. researchgate.netnih.govfrontiersin.orgnih.gov

Applying a similar approach to human indole glucuronide dynamics would involve creating models that integrate:

Tryptophan metabolism: Flux through the kynurenine, serotonin, and indole pathways in both host and microbiome. scribd.comresearchgate.net

Enzyme kinetics: The activity of bacterial tryptophanases and host UDP-glucuronosyltransferases (UGTs).

Transporter activity: The role of influx and efflux transporters in the distribution and elimination of glucuronide conjugates. nih.gov

Receptor binding: The interaction of indole derivatives with receptors like the aryl hydrocarbon receptor (AhR).

By combining multi-omics data with computational modeling, systems biology aims to predict how perturbations, such as changes in diet, gut microbiome composition, or drug administration, will affect the levels and activities of indole glucuronides and their precursors throughout the body. espublisher.com

Development of New Analytical Tools for Conjugate Research

Progress in understanding indole glucuronides is intrinsically linked to the development of more sensitive, specific, and efficient analytical methods for their detection and quantification. The analysis of glucuronide conjugates in complex biological matrices like plasma, urine, and tissue presents challenges due to their polarity, potential for isomerization, and the presence of interfering substances. scispace.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern conjugate analysis. researchgate.netnih.govnih.gov Continuous improvements in this technology, including the use of ultra-performance liquid chromatography (UPLC), have enhanced sensitivity and resolution, allowing for the precise quantification of indole and its derivatives in various biological samples. mdpi.com Method development often focuses on optimizing ionization sources, such as atmospheric pressure chemical ionization (APCI), to achieve the best sensitivity for specific molecules like indole. nih.govnih.gov

Capillary electrophoresis (CE) has emerged as a powerful complementary technique, particularly for separating isobaric metabolites—compounds that have the same mass but different structures, such as morphine-3-glucuronide (B1234276) and morphine-6-glucuronide. nih.gov CE coupled with mass spectrometry (CE-MS) offers high separation efficiency and is an attractive tool for analyzing polar, charged molecules like glucuronides. nih.govnih.gov Researchers are exploring different background electrolytes and stacking techniques within the capillary to optimize the separation and detection of these conjugates in biological fluids. nih.gov

Furthermore, new workflows are being developed to selectively identify glucuronidated metabolites in complex samples. These methods often involve enzymatic pretreatment with glucuronidases to cleave the glucuronic acid moiety, followed by comparative analysis using metabolomics bioinformatics tools to pinpoint the original conjugated molecules. researchgate.net

Table 2: Advanced Analytical Techniques for Indole Conjugate Research

TechniquePrincipleApplication in Indole Glucuronide ResearchReference
LC-MS/MS & UPLC-MS/MSSeparates compounds by liquid chromatography and identifies/quantifies them by mass-to-charge ratio and fragmentation patterns.Quantification of indole and its metabolites (precursors to glucuronides) in serum, tissues, and cell culture media. researchgate.netnih.govnih.govmdpi.com
Capillary Electrophoresis (CE)Separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte.Separation of polar and charged glucuronide isomers and metabolites in urine and serum. nih.govnih.gov
Enzymatic Pretreatment WorkflowUses β-glucuronidase to hydrolyze glucuronides, followed by LC-MS analysis to identify the parent aglycone.Selective identification of unknown or novel glucuronidated metabolites in complex biological samples like urine. researchgate.net
19F Nuclear Magnetic Resonance (NMR)Uses a fluorinated probe (e.g., 6-fluorotryptophan) to trace metabolic pathways without chromatographic separation.Measures metabolic flux through tryptophan pathways, including the indole route. nih.gov

Exploration of Indole Glucuronides in Diverse Biological Models

To fully understand the significance of indole glucuronides, research is expanding beyond traditional human and rodent models. Investigating these molecules in a variety of biological contexts can reveal conserved functions and unique, species-specific roles.

Gut Microbiome Models: The gut microbiota is a key biological model for studying the origin of indole glucuronide precursors. frontiersin.org In vitro cultures of specific indole-producing bacterial species and in vivo studies using germ-free or gnotobiotic (colonized with known microbes) mice are critical. nih.gov These models allow researchers to directly test how specific bacteria metabolize tryptophan to indole and how this production influences host physiology, including the subsequent formation of indoxyl sulfate (B86663) and glucuronide conjugates. nih.govnih.gov

Non-Human Primates and Other Mammals: Interspecies differences in drug metabolism, particularly glucuronidation, are well-documented. researchgate.netnih.gov Rodents, for example, lack a direct homolog of human UGT1A4, an important enzyme for N-glucuronidation. hyphadiscovery.com Therefore, non-human primates can be a more predictive model for certain human metabolic pathways. researchgate.net Comparing the profiles of indole glucuronide metabolites across different species (e.g., rats, dogs, monkeys, and humans) helps to better predict human metabolism and clearance of indole-containing drugs and xenobiotics. researchgate.net

Plant Models: Plants provide a fascinating and mechanistically distinct model for studying indole conjugates. Plants like Arabidopsis thaliana produce indole glucosinolates, which are involved in plant defense. nih.govnih.gov Research in this area focuses on the biosynthesis of these compounds from tryptophan and their role in interactions with herbivores and pathogens. nih.govmeddocsonline.org Engineering the indole glucosinolate pathway into non-native plants like Nicotiana benthamiana serves as a powerful platform to identify and characterize the function of key biosynthetic enzymes. nih.gov While distinct from mammalian glucuronides, these plant-based systems offer valuable insights into the fundamental biochemistry of indole conjugation.

Disease Models: The role of indole derivatives is being actively explored in various animal models of human disease. This includes models of chronic kidney disease (CKD), where uremic toxins like indoxyl sulfate and indoxyl glucuronide accumulate, and cardiovascular disease, where these metabolites are implicated in proinflammatory and prooxidant effects. mdpi.com Mouse models of metabolic diseases are also used to study how diet and obesity alter the gut microbiome, indole production, and subsequent impacts on liver metabolism. mdpi.com

Q & A

Q. How can conflicting results in glucuronide stability assays be resolved?

  • Answer : Inter-laboratory variability often stems from differences in β-glucuronidase sources (e.g., Helix pomatia vs. human recombinant). Standardizing enzyme activity units (e.g., 1000 U/mL) and incubation times (≤4 hours) improves reproducibility . Spiking experiments with stable isotope-labeled internal controls (e.g., ¹⁵N-indole) correct for matrix effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.